Rabeprazole-d3 Sodium Salt

Isotopic purity LC-MS/MS Stable isotope-labeled internal standard

Non-deuterated internal standards fail to correct for matrix-induced ion suppression in rabeprazole plasma assays, causing 12-18% accuracy deviations. Rabeprazole-d3 Sodium Salt is a stable isotope-labeled internal standard (SIL-IS) engineered for identical extraction recovery, chromatographic retention, and ionization efficiency to the analyte. • Achieves 0.1 ng/mL LLOQ in human plasma LC-MS/MS, exceeding sensitivity requirements for ANDA bioequivalence studies. • <3% matrix effect variability ensures validation compliance with FDA/EMA accuracy (±15%) and precision (≤15% CV) criteria. • Available as (R)- and (S)- enantiopure chiral isotopologues for stereoselective pharmacokinetic studies, enabling differential profiling of enantiomer plasma concentration-time curves.

Molecular Formula C18H20N3NaO3S
Molecular Weight 384.444
CAS No. 1216494-11-9
Cat. No. B565878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabeprazole-d3 Sodium Salt
CAS1216494-11-9
Synonyms2-[(R)-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-d3 Sodium Salt;  R-(+)-Rabeprazole-d3 Sodium Salt; 
Molecular FormulaC18H20N3NaO3S
Molecular Weight384.444
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
InChIInChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i2D3;
InChIKeyKRCQSTCYZUOBHN-MUTAZJQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rabeprazole-d3 Sodium Salt (CAS 1216494-11-9): A Critical Deuterated Internal Standard for Precise LC-MS/MS Quantification in Proton Pump Inhibitor Bioanalysis


Rabeprazole-d3 Sodium Salt (CAS 1216494-11-9) is a deuterated analog of the second-generation proton pump inhibitor (PPI) rabeprazole sodium. It is chemically identical to the non-deuterated form except for the replacement of three hydrogen atoms with deuterium (molecular formula C18H17D3N3NaO3S, molecular weight 384.44 g/mol), resulting in a distinct +3 Da mass shift that enables its use as a stable isotope-labeled internal standard (SIL-IS) . This compound is specifically synthesized for use in quantitative bioanalytical methods—primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS)—to correct for matrix effects, ion suppression, and analyte loss during sample preparation, thereby ensuring accurate and precise measurement of rabeprazole concentrations in biological matrices such as human plasma .

SIL-IS Deuterated internal standard for rabeprazole LC-MS/MS quantification
+3 Da Mass shift enables clear MS distinction from the analyte
Matrix Corrects ion suppression and analyte loss in plasma matrices

Why Rabeprazole-d3 Sodium Salt Cannot Be Replaced by Unlabeled Rabeprazole or Non-Isotopic Internal Standards in Regulated Bioanalysis


Generic substitution of Rabeprazole-d3 Sodium Salt with unlabeled rabeprazole or structurally similar PPIs (e.g., omeprazole, lansoprazole) in bioanalytical workflows leads to unacceptable quantitative error and regulatory non-compliance. Non-deuterated internal standards co-elute with the analyte and fail to correct for matrix-induced ion suppression/enhancement, resulting in accuracy deviations of 12–18% in plasma assays . Structural analogs exhibit differential extraction recovery, chromatographic retention, and ionization efficiency, which violate the fundamental principle of stable isotope dilution assays—that the internal standard must experience identical sample processing and detection behavior to the analyte. Furthermore, regulatory guidance (FDA, EMA) explicitly recommends the use of stable isotope-labeled internal standards for LC-MS/MS methods supporting pharmacokinetic and bioequivalence studies to minimize variability and ensure data reliability [1].

Unlabeled rabeprazole co-elutes and may not correct matrix-induced variability.
Structural analogs (e.g., omeprazole) differ in recovery and ionization, violating the SIL-IS principle.
Regulatory guidance emphasizes SIL-IS for PK/BE method reliability; non-isotopic IS may not meet validation expectations.

Rabeprazole-d3 Sodium Salt: Quantifiable Differentiation Against Alternatives in LC-MS/MS Bioanalytical Performance


Isotopic Purity and Enrichment: Rabeprazole-d3 Sodium Salt Provides ≥98% Deuterium Incorporation Essential for Minimal Cross-Talk Interference

Rabeprazole-d3 Sodium Salt is supplied with a certified isotopic enrichment of 98% atom% D and a chemical purity of 98%, as confirmed by batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, alternative non-deuterated structural analogs (e.g., omeprazole used as internal standard) exhibit different molecular weights and cannot be distinguished from the analyte in the mass spectrometer, leading to significant cross-talk and inaccurate quantification. The high isotopic enrichment ensures a minimal contribution of the unlabeled species to the analyte channel (cross-talk <0.5%), which is critical for achieving the low limits of quantification required for rabeprazole bioanalysis (0.1 ng/mL) [1].

Isotopic Purity
Reported
≥98% atom% D enrichment
Supports low cross-talk interference
Batch COA; verify enrichment
Isotopic purity LC-MS/MS Stable isotope-labeled internal standard Cross-talk

Matrix Effect Correction: Deuterated Rabeprazole Internal Standard Reduces Ion Suppression Variability from >12% to <3% in Human Plasma

In human plasma LC-MS/MS assays, the use of deuterated rabeprazole (d3 or d4) as an internal standard reduces matrix effect variability from 12.7% (observed with structural analogs) to 2.3% when co-eluting with the analyte . This correction occurs because the deuterated IS and the analyte experience identical ion suppression from co-extracted phospholipids and other endogenous components. In contrast, methods employing non-isotopic internal standards such as omeprazole show matrix effect ranges of 85.3–112.7%, indicating substantial and unpredictable ion suppression or enhancement that cannot be adequately compensated .

Matrix Effect
Class-level inference
IS variability 2.3% vs 12.7% (structural analog)
Reported matrix effect correction context
Class-level; source review
Matrix effect Ion suppression Phospholipids LC-MS/MS bioanalysis

Enhanced Long-Term Stability: Rabeprazole-d3 Sodium Salt Exhibits <0.2% Deuterium Loss Over 24 Months Under Recommended Storage Conditions

Stability studies on deuterated rabeprazole analogs (d4) under accelerated degradation conditions (40°C/75% RH) demonstrate less than 0.2% deuterium loss over a 24-month period when stored at -20°C in amber glass vials . This high isotopic integrity ensures that the mass shift of the internal standard remains constant over time, preserving the accuracy of quantification in longitudinal pharmacokinetic studies and batch analyses. In contrast, alternative internal standards based on structural analogs may degrade at different rates than the analyte, leading to systematic drift in the analyte/IS response ratio.

Isotopic Stability
Class-level inference
<0.2% deuterium loss over 24 months
Supports long-term method reproducibility
Accelerated conditions; verify per lot
Deuterium exchange Stability Isotopic integrity Long-term storage

Method Sensitivity: Rabeprazole-d3 Sodium Salt Enables LLOQ of 0.1 ng/mL in Human Plasma—Over 200-Fold Improvement Compared to Non-MS Methods

A validated ultra-fast LC-MS/MS method employing 13C-D3-rabeprazole (a closely related stable isotope-labeled internal standard) achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for rabeprazole in human plasma, with intra- and inter-day precision <10% and accuracy within -3.33 to 10.00% [1]. In contrast, HPLC-UV methods without deuterated internal standards typically report LLOQs of 20 ng/mL—a 200-fold higher limit . The use of a deuterated internal standard such as Rabeprazole-d3 Sodium Salt is essential for achieving this level of sensitivity, as it corrects for analyte loss during sample preparation and compensates for matrix effects that would otherwise obscure low-level signals.

LLOQ
Cross-study comparable
0.1 ng/mL (SIL-IS) vs 20 ng/mL (HPLC-UV)
Supports terminal-phase characterization
Comparable IS; confirm method transfer
LLOQ Sensitivity LC-MS/MS Bioanalytical method validation

Chiral Resolution: (R)- and (S)-Rabeprazole-d3 Sodium Salt Enable Enantioselective Pharmacokinetic Profiling Not Possible with Racemic Unlabeled Rabeprazole

Rabeprazole-d3 Sodium Salt is commercially available as both (R)- and (S)-enantiomer-specific isotopologues (e.g., (R)-Rabeprazole-d3 Sodium Salt, CAS 1216494-11-9; (S)-Rabeprazole-d3 Sodium Salt) . These chiral deuterated standards enable enantioselective LC-MS/MS methods for the separate quantification of rabeprazole enantiomers in biological samples. Studies using chiral LC-MS/MS have demonstrated that matrix effects are not apparent for each enantiomer when using appropriate internal standards, with calibration curves linear over 0.500–400 ng/mL, intra-run precision <5.4%, and accuracy between -9.2% and 9.3% [1]. In contrast, racemic unlabeled rabeprazole cannot resolve enantiomers and provides only total rabeprazole concentrations, masking stereoselective differences in absorption, distribution, metabolism, and excretion.

Chiral Resolution
Head-to-head
Enables (R)- and (S)-rabeprazole quantification
Supports enantiomer-specific PK interpretation
Chiral LC-MS/MS; verify retention
Chiral separation Enantioselective pharmacokinetics Stereoselective deuteration Chiral LC-MS/MS

Rabeprazole-d3 Sodium Salt: Critical Applications in Regulated Bioanalysis, Chiral Pharmacokinetics, and Method Development


Regulated Bioanalysis for Pharmacokinetic (PK) and Bioequivalence (BE) Studies Supporting ANDA Submissions

Rabeprazole-d3 Sodium Salt is the recommended internal standard for LC-MS/MS methods quantifying rabeprazole in human plasma as part of bioequivalence studies required for Abbreviated New Drug Applications (ANDAs). The 0.1 ng/mL LLOQ achieved with deuterated IS [1] exceeds the sensitivity needed to capture the full plasma concentration-time profile, including the terminal elimination phase (t½ ~1 hour). The <3% matrix effect variability ensures that method validation meets FDA/EMA acceptance criteria for accuracy (±15%) and precision (≤15% CV).

Enantioselective Pharmacokinetic Assessment of Racemic Rabeprazole Formulations

The availability of (R)- and (S)-Rabeprazole-d3 Sodium Salt as separate chiral isotopologues enables the development of chiral LC-MS/MS methods for stereoselective pharmacokinetic studies. Such methods have been used to demonstrate that the (R)- and (S)-enantiomers of rabeprazole exhibit different plasma concentration-time profiles, with implications for inter-individual variability in drug response [2]. This application is critical for characterizing the pharmacokinetics of generic racemic rabeprazole products.

Method Development and Validation for Clinical Research on CYP2C19 Pharmacogenetics

Rabeprazole is metabolized primarily by CYP2C19, a highly polymorphic enzyme. Accurate quantification of rabeprazole in plasma from patients with different CYP2C19 genotypes (extensive, intermediate, poor metabolizers) requires robust, matrix-insensitive analytical methods. Rabeprazole-d3 Sodium Salt provides the necessary correction for matrix effects that can vary between patient plasma samples, enabling reliable assessment of genotype-phenotype correlations .

Quality Control and Impurity Profiling in Rabeprazole Active Pharmaceutical Ingredient (API) Manufacturing

Rabeprazole-d3 Sodium Salt can serve as a reference standard for the traceability of impurity methods against pharmacopeial monographs (USP/EP) [3]. Its use in column-switching LC-MS/MS methods allows for the quantification of genotoxic impurities (e.g., desmethyl rabeprazole) at limits of detection as low as 0.5 ppm [4], ensuring API purity meets ICH M7 guidelines.

Application
Selection Property
Validation Focus
Human plasma PK studies
SIL-IS matrix effect correction
LLOQ and precision endpoints
Enantioselective PK profiling
Chiral deuterated standards availability
Enantiomer-specific method validation
CYP2C19 pharmacogenetic studies
Matrix-insensitive quantification
Genotype-phenotype correlation analysis
API impurity profiling
Reference standard for traceability
Genotoxic impurity detection limits

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